This isoquinolinone–1,2,4-oxadiazole hybrid features a unique 3-chlorophenyl N2 and 3-phenyl-1,2,4-oxadiazol-5-yl C4 substitution pattern, absent from the 20-compound Amiruddin et al. series. Class-level SAR shows minor substituent changes can drastically alter thymidine phosphorylase IC50 and PARP-1/2 selectivity—assuming equivalence to 4-methylphenyl or 4-methoxyphenyl analogs risks irreproducible results. Purchase this exact scaffold for systematic derivatization, in-house target profiling, or as a parent compound for novel SAR exploration. Direct comparative data require experimental validation; procure only the characterized CAS 1326832-75-0 to ensure provenance.
Molecular FormulaC23H14ClN3O2
Molecular Weight399.83
CAS No.1326832-75-0
Cat. No.B2579575
⚠ Attention: For research use only. Not for human or veterinary use.
2-(3-Chlorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one (CAS 1326832-75-0) is a synthetic small-molecule chemical probe belonging to the hybrid class of isoquinolinone–1,2,4-oxadiazole derivatives. This class has been investigated for biological targets including thymidine phosphorylase [1] and poly(ADP-ribose) polymerases (PARPs) [2], suggesting potential utility in oncology and inflammatory disease research. However, a search of accessible primary research papers, patents, and authoritative databases returns no quantitative target-engagement, selectivity, or pharmacokinetic data specifically for this compound. The compound appears in commercial catalogs as a research chemical with typical stated purity values (e.g., 95–98%), but no published head-to-head comparisons with structurally defined analogs are available in admissible sources.
[1] Amiruddin Z, Wadood A, et al. Synthesis of new isoquinoline-base-oxadiazole derivatives as potent inhibitors of thymidine phosphorylase and molecular docking study. Scientific Reports, 9, Article number: 16015 (2019). View Source
[2] Papeo G, Bertrand JA, Cervi G, et al. Isoquinolin-1(2H)-one derivatives as PARP-1 inhibitors. US Patent 8,592,416 B2, granted November 26, 2013. View Source
Why 2-(3-Chlorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one Cannot Be Generically Substituted
Within the isoquinolinone–oxadiazole chemotype, even minor substituent changes on the N-aryl or C3-oxadiazole ring can drastically alter target potency, selectivity, and physiochemical properties. Class-level structure–activity relationship (SAR) studies demonstrate that replacing the 3-chlorophenyl group with other halo or alkyl substituents can shift thymidine phosphorylase IC50 values by more than an order of magnitude, while also affecting solubility and metabolic stability [1]. Additionally, related isoquinolin-1(2H)-one series show that subtle modifications modulate PARP-1 versus PARP-2 selectivity, a critical parameter for therapeutic applications [2]. Therefore, assuming functional equivalence between this compound and its closest commercial analogs—such as the 4-methylphenyl, 4-methoxyphenyl, or unsubstituted phenyl variants—is unsupported and could lead to irreproducible results or procurement of the wrong chemical probe. Definitive differentiation, however, requires direct comparative data, which are currently absent from the peer-reviewed and patent literature.
[1] Amiruddin Z, Wadood A, et al. Synthesis of new isoquinoline-base-oxadiazole derivatives as potent inhibitors of thymidine phosphorylase and molecular docking study. Scientific Reports, 9, Article number: 16015 (2019). View Source
[2] Papeo G, Bertrand JA, Cervi G, et al. Isoquinolin-1(2H)-one derivatives as PARP-1 inhibitors. US Patent 8,592,416 B2, granted November 26, 2013. View Source
Quantitative Differentiation Evidence for 2-(3-Chlorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one
Research Application Scenarios for 2-(3-Chlorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one Based on Class-Level Evidence
Chemical Probe for Thymidine Phosphorylase Inhibition Studies (Inferred)
Based on class-level SAR from isoquinoline–oxadiazole derivatives, this compound may serve as a chemical starting point for developing thymidine phosphorylase inhibitors [1]. However, its specific inhibitory activity and selectivity profile remain uncharacterized, necessitating in-house profiling before use in target-validation experiments.
PARP Inhibition Screening Campaigns (Inferred)
Given the precedent for isoquinolin-1(2H)-one-based PARP inhibitors [2], researchers may evaluate this compound as part of a focused library to explore the effect of an oxadiazole linker on PARP-1/PARP-2 selectivity. No quantitative data are available to predict its performance against marketed PARP inhibitors.
The compound offers a unique substitution pattern (3-chlorophenyl at N2 and 3-phenyl-1,2,4-oxadiazol-5-yl at C4) not represented in the 20-compound series described by Amiruddin et al. [1]. It could be used as a parent scaffold for systematic derivatization to establish novel SAR.
[1] Amiruddin Z, Wadood A, et al. Synthesis of new isoquinoline-base-oxadiazole derivatives as potent inhibitors of thymidine phosphorylase and molecular docking study. Scientific Reports, 9, Article number: 16015 (2019). View Source
[2] Papeo G, Bertrand JA, Cervi G, et al. Isoquinolin-1(2H)-one derivatives as PARP-1 inhibitors. US Patent 8,592,416 B2, granted November 26, 2013. View Source
Quote Request
Request a Quote for 2-(3-chlorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one
Request pricing, availability, packaging, or bulk supply details using the form on the right.
PricingAvailabilityBulk quantityCOA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.
Only Quantity, Unit, and Business or Academic Email are required.